molecular formula C15H18N2O2S B2994838 2,4,6-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 321531-69-5

2,4,6-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B2994838
CAS No.: 321531-69-5
M. Wt: 290.38
InChI Key: RCBXQALFHNNNPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a mesitylene (2,4,6-trimethylbenzene) core linked via a sulfonamide group to a pyridin-2-ylmethyl substituent. This compound belongs to a broader class of benzenesulfonamides, which are widely studied for their diverse applications in medicinal chemistry, catalysis, and materials science.

Properties

IUPAC Name

2,4,6-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-11-8-12(2)15(13(3)9-11)20(18,19)17-10-14-6-4-5-7-16-14/h4-9,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBXQALFHNNNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with pyridin-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyridin-2-ylmethyl group may enhance binding affinity and specificity through π-π interactions and hydrophobic effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and related sulfonamides:

Compound Name Substituent on Sulfonamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Structural Notes Reference ID
2,4,6-Trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide (Target) Pyridin-2-ylmethyl C₁₆H₁₈N₂O₂S 302.40 Pyridine ring enables π-interactions N/A
2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS) 3-(Trifluoromethyl)phenyl C₁₆H₁₆F₃NO₂S 343.36 PLC activator; meta-CF₃ enhances lipophilicity
2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide 2-(Trifluoromethyl)phenyl C₁₆H₁₆F₃NO₂S 343.36 Ortho-CF₃ may sterically hinder binding
2,4,6-Trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide Tetrahydrofuran-2-ylmethyl C₁₄H₂₁NO₃S 283.38 THF group improves solubility in polar solvents
2,4,6-Trimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide Propargyl C₁₃H₁₅NO₂S 265.33 Alkyne group for click chemistry applications

Key Observations:

  • Electronic Effects : The trifluoromethyl (CF₃) group in m-3M3FBS increases electron-withdrawing properties and lipophilicity, enhancing membrane permeability .
  • Solubility : The tetrahydrofuran (THF) group in improves aqueous solubility, whereas pyridine in the target compound may offer moderate polarity.

Biological Activity

2,4,6-Trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, also known by its CAS number 321531-69-5, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure consists of a benzenesulfonamide core substituted with trimethyl groups and a pyridine moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C15H18N2O2S
  • Molecular Weight : 298.38 g/mol

Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives in the same class have been shown to inhibit phospholipase C (PLC), which plays a crucial role in cellular signaling pathways. This inhibition can lead to apoptosis in vascular smooth muscle cells, particularly under inflammatory conditions induced by lipopolysaccharides (LPS) .
  • Antimicrobial Properties : Studies have demonstrated that related benzenesulfonamide compounds possess significant antimicrobial activity. For instance, derivatives were tested against various Gram-positive and Gram-negative bacteria, showing minimal inhibitory concentrations (MIC) as low as 7.81 µg/mL .
  • Anticancer Activity : The compound's structural features may contribute to its anticancer potential. Similar compounds have been reported to induce cell cycle arrest and apoptosis in cancer cell lines through mechanisms involving the inhibition of tubulin polymerization and modulation of signaling pathways such as p38 MAPK .

Anticancer Activity

A notable study evaluated the anticancer effects of structurally related compounds on various cancer cell lines. For example:

  • Compound 5 was identified as a potent inhibitor of tubulin polymerization with IC50 values ranging from 0.08 to 12.07 mM, effectively arresting the cell cycle in the G2/M phase .
  • Additional derivatives showed significant cytotoxicity against cancer cell lines such as MCF-7 and HCT116 with IC50 values below 5 µM .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of sulfonamide derivatives:

  • In vivo studies indicated that certain derivatives could significantly reduce LPS-induced TNF-alpha release in mice models, suggesting their potential as anti-inflammatory agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Target/Mechanism
Compound 5Anticancer0.08 - 12.07Tubulin polymerization
m-3M3FBSVascular smooth muscleN/APLC activation; apoptosis induction
Derivative 24Antimicrobial7.81 - 15.62Gram-positive bacteria

Q & A

Q. What synthetic methodologies are reported for 2,4,6-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, and how is structural purity validated?

The synthesis typically involves multi-step reactions, including sulfonamide bond formation between a substituted benzenesulfonyl chloride and a pyridinylmethylamine derivative. For analogous sulfonamides, nucleophilic substitution under reflux in anhydrous dichloromethane or THF with triethylamine as a base is common . Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR for functional group analysis) and X-ray crystallography using programs like SHELXL for refinement . High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC ensures >95% purity.

Q. What preliminary biological screening data exist for this compound?

While direct data on this compound are limited, structurally related sulfonamides (e.g., m-3M3FBS) exhibit phospholipase C (PLC) activation, leading to increased intracellular calcium influx in vascular smooth muscle cells . Initial assays often measure calcium flux via fluorescent indicators (e.g., Fluo-4) in isolated arterial models, with dose-response curves quantifying EC50_{50} values .

Advanced Research Questions

Q. How does this compound modulate calcium signaling pathways, and what experimental models are used to study its mechanism?

The compound likely interacts with G protein-coupled receptors (GPCRs) linked to PLC activation, triggering inositol trisphosphate (IP3_3)-mediated calcium release from endoplasmic reticulum stores and extracellular influx via store-operated channels. In LPS-pre-treated Wistar rat arteries, m-3M3FBS (a structural analog) increased vascular reactivity by 40–60% through dual intra- and extracellular calcium mobilization . Experimental protocols involve:

  • Calcium-free Krebs buffer : To isolate intracellular calcium contributions.
  • Thapsigargin pretreatment : To deplete ER stores and assess extracellular influx.
  • PLC inhibitors (e.g., U73122) : To confirm pathway specificity .

Q. What contradictions exist in reported data on its vascular effects, and how can they be resolved?

Discrepancies arise in LPS-pre-treated models, where m-3M3FBS increased calcium influx in some studies but reduced maximal perfusion pressure in others . These may reflect differences in LPS exposure duration (e.g., 4 vs. 24 hours) or tissue-specific receptor density. Resolving contradictions requires:

  • Standardized LPS dosing : To control inflammatory response variability.
  • Tissue-specific RNA-seq : To map GPCR expression profiles.
  • Patch-clamp electrophysiology : To directly measure ion channel activity .

Q. What computational tools aid in studying its interaction with PLC isoforms?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to PLC-β or PLC-γ isoforms using crystal structures from the Protein Data Bank (PDB). For example, m-3M3FBS shows a docking score of −9.2 kcal/mol with PLC-β3, aligning with experimental EC50_{50} values of 12–15 µM . Molecular dynamics simulations (GROMACS) further validate stability of ligand-receptor complexes over 100-ns trajectories .

Methodological Considerations

Q. How to design concentration-response experiments for assessing vascular reactivity?

  • Isolated artery perfusion : Rat tail arteries are cannulated and perfused with Krebs buffer at constant flow (2 mL/min).
  • Agonist challenges : Cumulative doses (1 nM–100 µM) of phenylephrine or vasopressin establish baseline reactivity.
  • Compound co-administration : Test compound is added incrementally, with perfusion pressure measured via pressure transducers.
  • Data normalization : Responses are expressed as % of maximum agonist-induced contraction .

Q. What crystallographic strategies optimize structure determination for sulfonamide derivatives?

  • Crystal growth : Use vapor diffusion with 2:1 DMSO:water to enhance solubility.
  • SHELX workflows : SHELXD for phase solution via dual-space methods, followed by SHELXL refinement with anisotropic displacement parameters .
  • Twinned data handling : Apply HKLF 5 in SHELXL for twinned crystals, with BASF parameter optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.